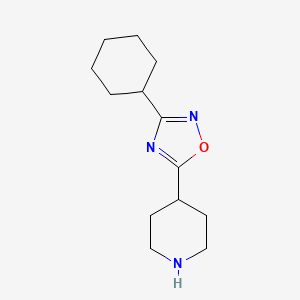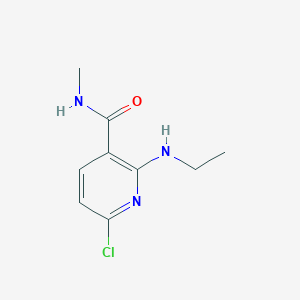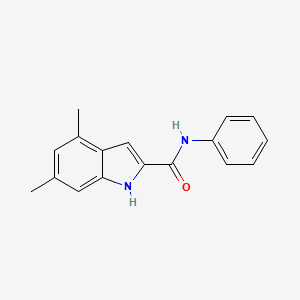
4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core with a carboxamide group at the 2-position and phenyl and methyl substituents at the nitrogen and 4,6-positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of Substituents: The methyl groups can be introduced at the 4 and 6 positions through electrophilic substitution reactions using methylating agents such as methyl iodide.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or aryl groups at specific positions on the indole core.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.
Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-1H-indole-2-carboxamide: Lacks the phenyl group at the nitrogen position.
N-Phenyl-1H-indole-2-carboxamide: Lacks the methyl groups at the 4 and 6 positions.
1H-Indole-2-carboxamide: Lacks both the phenyl and methyl substituents.
Uniqueness: 4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both the phenyl and methyl substituents, which can enhance its biological activity and specificity compared to similar compounds. The combination of these substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
701202-07-5 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-12(2)14-10-16(19-15(14)9-11)17(20)18-13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,18,20) |
Clé InChI |
HBSFJPHZRVRCCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3=CC=CC=C3)C |
Solubilité |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


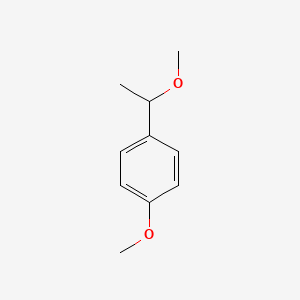

![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
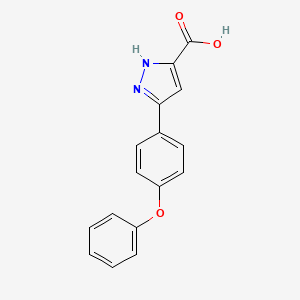
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
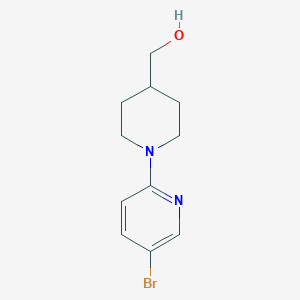
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
